molecular formula C21H21NO4 B1684292 Zindoxifene CAS No. 86111-26-4

Zindoxifene

Cat. No. B1684292
CAS RN: 86111-26-4
M. Wt: 351.4 g/mol
InChI Key: KSZGVNZSUJHOJA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Zindoxifene has a molecular formula of C21H21NO4 . Its molar mass is 351.402 g·mol −1 . The structure includes an indole derivative, which is an important component of proteins and enzymes .


Physical And Chemical Properties Analysis

Zindoxifene has a molecular formula of C21H21NO4 and a molar mass of 351.402 g·mol −1 . Other specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Antineoplastic Activity in Prostatic Tumors

Zindoxifene, originally developed for hormone-dependent mammary carcinomas, has demonstrated significant antineoplastic activity in androgen-dependent prostatic tumors. Studies have shown that zindoxifene is more effective than tamoxifen in inhibiting the growth of hormone-dependent Dunning R3327 H tumors in rats. Furthermore, it delayed the relapse of these tumors significantly compared to castration, suggesting a potential peripheral mode of action (Schneider, Schiller, Humm, & Angerer, 2005).

Combination Therapy with Cisplatin

Research also indicates that combining zindoxifene with cisplatin, a cytostatic agent, can be more effective than monotherapy in treating prostatic carcinomas. This combination treatment was found to inhibit tumor growth more significantly than the use of single agents, pointing towards an increased efficacy of hormonal therapy in prostatic carcinomas when combined with cisplatin. This approach also suggested reduced side-effects of oestrogenic drugs (Angerer, Birnböck, Kager, & Maucher, 2005).

Safety And Hazards

The safety data sheet for Zindoxifene was not found in the search results . Therefore, specific safety and hazard information is not available.

Relevant Papers Several papers were found during the search. One paper reports a phase I/II study of Zindoxifene in the treatment of advanced breast cancer . Another paper discusses the effect of Zindoxifene on experimental prostatic tumours of the rat . These papers could provide more detailed information on the properties and potential applications of Zindoxifene.

properties

IUPAC Name

[4-(5-acetyloxy-1-ethyl-3-methylindol-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-5-22-20-11-10-18(26-15(4)24)12-19(20)13(2)21(22)16-6-8-17(9-7-16)25-14(3)23/h6-12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZGVNZSUJHOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC(=O)C)C(=C1C3=CC=C(C=C3)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235396
Record name Zindoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zindoxifene

CAS RN

86111-26-4
Record name Zindoxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86111-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zindoxifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086111264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-341952
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Zindoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZINDOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IRS95M8DN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
185
Citations
SP Robinson, R Koch, VC Jordan - Cancer research, 1988 - AACR
A series of 2-phenyl-1-ethyl-3-methylindoles with or without a hydroxyl group in the para position of the phenyl ring and the 5 or 6 position of the indole nucleus were compared with 17β-…
Number of citations: 29 aacrjournals.org
RC Stein, M Dowsett, DC Cunningham… - British journal of …, 1990 - nature.com
… Metabolites of zindoxifene were detectable in serum at all doses used, and sex hormone … that zindoxifene is absorbed and has biological activity. We conclude that zindoxifene in the …
Number of citations: 31 www.nature.com
MR Schneider, CD Schiller, A Humm… - Journal of cancer …, 1991 - Springer
… The anti-oestrogen zindoxifene was originally developed as … revealed antineoplastic activity of zindoxifene on these tumours … H tumour was strongly inhibited by zindoxifene (4 mg/kg), …
Number of citations: 25 link.springer.com
A Fürstner, DN Jumbam, G Seidel - Chemische Berichte, 1994 - Wiley Online Library
… own and has previously been converted to zindoxifene (2) by standard … With amine 6 at hand, the preparation of zindoxifene … pure sample of this new 4'-fluoro analogue of zindoxifene. …
MP Yavropoulou, P Makras… - Expert Opinion on …, 2019 - Taylor & Francis
Introduction: Bazedoxifene (BZD) is a third-generation selective estrogen receptor modulator approved for the treatment of postmenopausal osteoporosis with additional favorable …
Number of citations: 53 www.tandfonline.com
H Birnböck, R Ringshandl, E Von Angerer - Journal of Chromatography B …, 1987 - Elsevier
… Recently, we reported on the development of a new drug, zindoxifene [ &acetoxy2- (4-… For the determination of blood levels of zindoxifene and its metabolites, we established an assay …
Number of citations: 7 www.sciencedirect.com
E Von Angerer, H Birnböck, M Kager… - Journal of cancer research …, 1992 - Springer
… with the partial antioestrogen zindoxifene and cisplatin alone … Comparing monotherapies with zindoxifene or cisplatin at … together with 2 mg/kg zindoxifene inhibited tumours by 91%, …
Number of citations: 10 link.springer.com
H Sindermann, RC Coombes, R Paridaens… - New Drugs in …, 1989 - karger.com
In the medical treatment of advanced breast or prostatic cancer preference is given to hormonal therapy over chemotherapy, whenever possible. Primary or secondary resistance to …
Number of citations: 4 karger.com
E Von Angerer, N Knebel, H Schönenberger… - Platinum and Other …, 1987 - Springer
Based on the new anti estrogen zindoxifene (1), cisdiaminodichloroplatinum(II) complexes were synthesized. Two of these complexes (1-Pt, 2-Pt) were studied in detail (Fig. 1). They …
Number of citations: 0 link.springer.com
CD Schiller, EV Angerer, MR Schneider - Archiv der Pharmazie, 1991 - Wiley Online Library
Syntheses of 6,7‐dihydro‐4H‐indolones 6 and 10 by a selective Birch reduction of the benzene ring of the indole system are described. The antiestrogen zindoxifene and the 2‐…
Number of citations: 1 onlinelibrary.wiley.com

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